- pH optimization of nucleophilic reactions in water, Journal of the American Chemical Society, 1992, 114(8), 3028-33

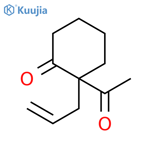

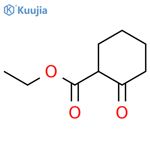

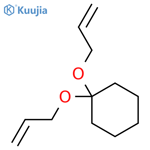

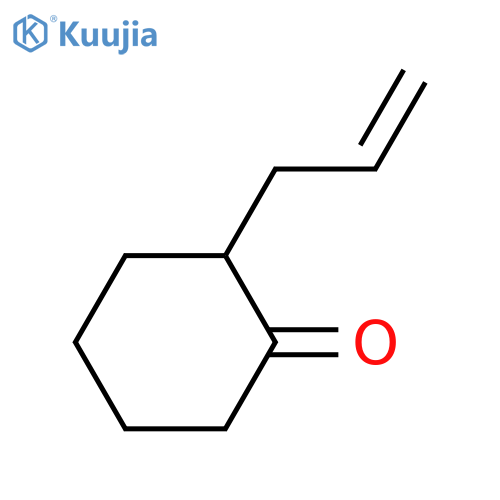

Cas no 94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one)

94-66-6 structure

商品名:2-(prop-2-en-1-yl)cyclohexan-1-one

2-(prop-2-en-1-yl)cyclohexan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-allylcyclohexan-1-one

- 2-Allylcyclohexanone

- 2-prop-2-enylcyclohexan-1-one

- o-Allylcyclohexanone

- Cyclohexanone,2-(2-propenyl)- (9CI)

- Cyclohexanone, 2-allyl- (6CI,7CI,8CI)

- 2-(2-Propenyl)-Cyclohexanone

- NSC 128921

- Cyclohexanone, 2-(2-propenyl)-

- Cyclohexanone, 2-allyl-

- Cyclohexanone, 2-(2-propen-1-yl)-

- 2-(2-Propenyl)cyclohexanone

- UPGHEUSRLZSXAE-UHFFFAOYSA-N

- 2-(prop-2-en-1-yl)cyclohexan-1-one

- NSC128921

- 2-allyl-cyclohexanone

- 2-allyl cyclohexanone

- 2-allyl-cyclohexan-1-one

- Cyclohexanone, 2-allyl- (8CI)

- 2-(prop-2-en-

- 2-(2-Propen-1-yl)cyclohexanone (ACI)

- Cyclohexanone, 2-(2-propenyl)- (9CI)

- Cyclohexanone, 2-allyl- (6CI, 7CI, 8CI)

- F8882-7572

- EN300-268221

- 2-(prop-2-en-1-yl)cyclohexanone

- STL301914

- 2-Allylcyclohexanone, >/=97%

- SY052152

- SCHEMBL528992

- AS-35729

- AI3-07009

- EINECS 202-352-2

- MFCD00043548

- DB-057518

- InChI=1/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H

- 2-(2-propenyl)-cyclohexanon

- 94-66-6

- 2-Allylcyclohexanone, 97%

- AKOS009156864

- NSC-128921

- CS-0204777

- DTXSID90883283

- A2230

- NS00040992

-

- MDL: MFCD00043548

- インチ: 1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2

- InChIKey: UPGHEUSRLZSXAE-UHFFFAOYSA-N

- ほほえんだ: O=C1C(CC=C)CCCC1

計算された属性

- せいみつぶんしりょう: 138.10400

- どういたいしつりょう: 138.104

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 138

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 17.1

じっけんとくせい

- 色と性状: 淡黄色透明液体

- 密度みつど: 0.927 g/mL at 25 °C(lit.)

- ゆうかいてん: No date available

- ふってん: 94°C/23mmHg(lit.)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: n20/D 1.469(lit.)

- すいようせい: 不溶性

- PSA: 17.07000

- LogP: 2.32180

- FEMA: 2909

- じょうきあつ: 0.4±0.4 mmHg at 25°C

- ようかいせい: 水に溶けない

2-(prop-2-en-1-yl)cyclohexan-1-one セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H302+H312+H332-H315-H319

- 警告文: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501

- 危険物輸送番号:UN 3077

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38

- セキュリティの説明: S22-S26-S36/37/39-S45

-

危険物標識:

- リスク用語:R20/21/22; R36/37/38

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(prop-2-en-1-yl)cyclohexan-1-one 税関データ

- 税関コード:2914299000

- 税関データ:

中国税関番号:

2914299000概要:

291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%

2-(prop-2-en-1-yl)cyclohexan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2230-5G |

2-Allylcyclohexanone |

94-66-6 | >97.0%(GC) | 5g |

¥550.00 | 2024-04-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275447-5g |

2-Allylcyclohexanone |

94-66-6 | 98% | 5g |

¥729.00 | 2024-04-24 | |

| abcr | AB262315-25 g |

2-Allylcyclohexanone, 96%; . |

94-66-6 | 96% | 25g |

€346.80 | 2023-01-25 | |

| Enamine | EN300-268221-1.0g |

2-(prop-2-en-1-yl)cyclohexan-1-one |

94-66-6 | 95.0% | 1.0g |

$19.0 | 2025-03-21 | |

| eNovation Chemicals LLC | D757264-25g |

2-Allylcyclohexanone |

94-66-6 | 97.0% | 25g |

$365 | 2023-05-17 | |

| BAI LING WEI Technology Co., Ltd. | 206539-1G |

2-Allylcyclohexanone, 97% |

94-66-6 | 97% | 1G |

¥ 233 | 2022-04-26 | |

| BAI LING WEI Technology Co., Ltd. | 206539-25G |

2-Allylcyclohexanone, 97% |

94-66-6 | 97% | 25G |

¥ 2328 | 2022-04-26 | |

| eNovation Chemicals LLC | D757264-5g |

2-Allylcyclohexanone |

94-66-6 | 97.0% | 5g |

$140 | 2024-06-07 | |

| Apollo Scientific | OR963660-5g |

2-Allylcyclohexanone |

94-66-6 | 95% | 5g |

£175.00 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | WG461-5g |

2-(prop-2-en-1-yl)cyclohexan-1-one |

94-66-6 | 97.0%(GC) | 5g |

¥990.0 | 2022-05-30 |

2-(prop-2-en-1-yl)cyclohexan-1-one 合成方法

ごうせいかいろ 1

はんのうじょうけん

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Potassium hydride

1.2 Reagents: Triethylborane

1.3 -

1.2 Reagents: Triethylborane

1.3 -

リファレンス

- Potassium hydride, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-5

ごうせいかいろ 3

はんのうじょうけん

1.1 Catalysts: Cupric chloride Solvents: Acetonitrile , Tetrahydrofuran , Water

1.2 Reagents: Ammonia

1.2 Reagents: Ammonia

リファレンス

- Copper(II) chloride mediated racemization-free hydrolysis of α-alkylated ketone SAMP-hydrazones, Synthetic Communications, 1999, 29(1), 27-33

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Zinc bromide Catalysts: Palladium diacetate Solvents: Dichloromethane ; 15 min, reflux

1.2 Solvents: Dichloromethane ; 5 h, reflux

1.2 Solvents: Dichloromethane ; 5 h, reflux

リファレンス

- Direct palladium-catalyzed allylic alkylations of alcohols with enamines: Synthesis of homoallyl ketones, Tetrahedron Letters, 2017, 58(26), 2525-2529

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Triphenylphosphine Catalysts: (T-4)-Tetrakis(triethyl phosphite-κP)nickel Solvents: Tetrahydrofuran ; 65 °C

リファレンス

- Tetrakis(triethyl phosphite)nickel(0), e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 1 h, rt

1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux

1.2 30 min, rt; 3 - 5 h, reflux; reflux → rt

1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt → reflux

リファレンス

- Synthesis of angularly fused (homo)triquinane-type hydantoins as precursors of bicyclic prolines, Synthesis, 2016, 48(3), 387-393

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Lithium diisopropylamide Solvents: Ethylbenzene , Tetrahydrofuran , Heptane ; 20 min, -78 °C

1.2 -78 °C; -78 °C → rt; 0.5 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 -78 °C; -78 °C → rt; 0.5 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

リファレンス

- Platinum(IV)-Catalyzed Synthesis of Unsymmetrical Polysubstituted Benzenes via Intramolecular Cycloaromatization Reaction, Advanced Synthesis & Catalysis, 2015, 357(13), 2803-2808

ごうせいかいろ 8

ごうせいかいろ 9

はんのうじょうけん

1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt

1.2 10 min, rt

1.3 Reagents: Pyrrolidine ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; cooled

1.2 10 min, rt

1.3 Reagents: Pyrrolidine ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; cooled

リファレンス

- Process for conversion C-N bond into C-C bond by Pd catalyzed allylic substitution reaction, China, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran , Hexamethylphosphoramide

1.2 Reagents: Methyllithium

1.3 -

1.2 Reagents: Methyllithium

1.3 -

リファレンス

- Alkylation and silylation of the aluminum enolates generated by hydroalumination of α,β-unsaturated carbonyl compounds, Journal of Organic Chemistry, 1987, 52(3), 439-43

ごうせいかいろ 11

はんのうじょうけん

1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt

1.2 10 min, rt

1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C

1.4 Reagents: Ammonium chloride Solvents: Water ; cooled

1.2 10 min, rt

1.3 Catalysts: Pyrrolidine ; 3 h, 20 °C

1.4 Reagents: Ammonium chloride Solvents: Water ; cooled

リファレンス

- Palladium-catalyzed allylic alkylation of simple ketones with allylic alcohols and its mechanistic study, Angewandte Chemie, 2014, 53(26), 6776-6780

ごうせいかいろ 12

はんのうじょうけん

1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, 20 °C

1.2 10 min, 20 °C

1.3 Reagents: Pyrrolidine ; 3 h, 20 °C

1.4 Reagents: Ammonium chloride Solvents: Water ; cooled

1.2 10 min, 20 °C

1.3 Reagents: Pyrrolidine ; 3 h, 20 °C

1.4 Reagents: Ammonium chloride Solvents: Water ; cooled

リファレンス

- C-N Bond Cleavage of Allylic Amines via Hydrogen Bond Activation with Alcohol Solvents in Pd-Catalyzed Allylic Alkylation of Carbonyl Compounds, Journal of the American Chemical Society, 2011, 133(48), 19354-19357

ごうせいかいろ 13

はんのうじょうけん

1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethyl sulfoxide

1.2 -

1.3 -

1.4 Catalysts: DL-Proline ; 20 h, 70 °C

1.2 -

1.3 -

1.4 Catalysts: DL-Proline ; 20 h, 70 °C

リファレンス

- Dual palladium- and proline-catalyzed allylic alkylation of enolizable ketones and aldehydes with allylic alcohols, Organic Letters, 2009, 11(6), 1453-1456

ごうせいかいろ 14

はんのうじょうけん

1.1 Solvents: Benzene

リファレンス

- A new route to the prostaglandin skeleton via radical alkylation. Synthesis of 6-oxoprostaglandin E1, Journal of the American Chemical Society, 1988, 110(14), 4815-17

ごうせいかいろ 15

はんのうじょうけん

1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Methanol ; 1 h, rt

1.2 10 min, rt

1.3 Catalysts: Pyrrolidine ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C

1.2 10 min, rt

1.3 Catalysts: Pyrrolidine ; 4 h, rt

1.4 Reagents: Ammonium chloride Solvents: Water ; 0 °C

リファレンス

- Hydrogen-Bond-Activated Palladium-Catalyzed Allylic Alkylation via Allylic Alkyl Ethers: Challenging Leaving Groups, Organic Letters, 2014, 16(6), 1570-1573

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid Solvents: Toluene

リファレンス

- 2-Allylcyclohexanone, Organic Syntheses, 1962, 42, 14-16

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: p-Toluenesulfonic acid Solvents: 2,2-Dimethoxypropane ; 150 °C

リファレンス

- An epoxide ring-opening approach for a short and stereoselective synthesis of icetexane diterpenoids, Tetrahedron Letters, 2010, 51(4), 686-688

ごうせいかいろ 18

はんのうじょうけん

1.1 Catalysts: Triphenylphosphine

リファレンス

- Synthesis of γ,δ-unsaturated ketones by the intramolecular decarboxylative allylation of allyl β-keto carboxylates and alkenyl allyl carbonates catalyzed by molybdenum, nickel, and rhodium complexes, Chemistry Letters, 1984, (10), 1721-4

ごうせいかいろ 19

はんのうじょうけん

1.1 Reagents: Potassium hydride Solvents: Tetrahydrofuran ; rt

1.2 Reagents: Triethylborane ; rt

1.3 rt

1.4 Reagents: Sodium hydroxide Solvents: Water

1.2 Reagents: Triethylborane ; rt

1.3 rt

1.4 Reagents: Sodium hydroxide Solvents: Water

リファレンス

- Triethylborane, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-16

ごうせいかいろ 20

はんのうじょうけん

1.1 Solvents: 1,4-Dioxane ; 0 °C; 4 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 3 h, reflux

リファレンス

- Chemoenzymatic route to optically active dihydroxy cyclopenta[b]naphthalenones; precursors for decalin-based bioactive natural products, Tetrahedron: Asymmetry, 2017, 28(1), 118-124

2-(prop-2-en-1-yl)cyclohexan-1-one Raw materials

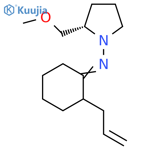

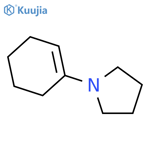

- 1-Pyrrolidino-1-cyclohexene

- Cyclohexanone, 2-acetyl-2-(2-propenyl)-

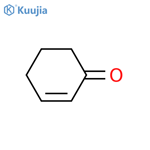

- cyclohex-2-en-1-one

- (2S)-2-(Methoxymethyl)-N-[2-(2-propen-1-yl)cyclohexylidene]-1-pyrrolidinamine

- ethyl 2-oxocyclohexane-1-carboxylate

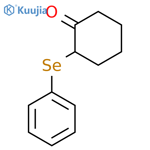

- Cyclohexanone, 2-(phenylseleno)-

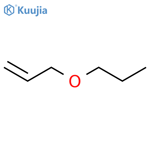

- 1-Propene, 3-propoxy-

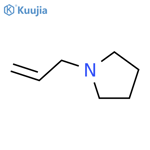

- Pyrrolidine, 1-(2-propenyl)-

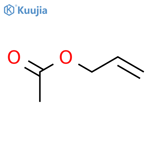

- Allyl acetate

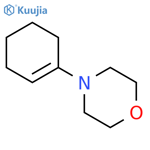

- 4-(Cyclohex-1-en-1-yl)morpholine

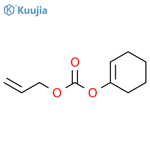

- Carbonic acid, 1-cyclohexen-1-yl 2-propenyl ester

- cyclohexanone diallylacetal

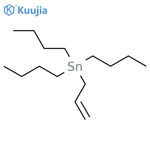

- Allyltributyltin

2-(prop-2-en-1-yl)cyclohexan-1-one Preparation Products

2-(prop-2-en-1-yl)cyclohexan-1-one 関連文献

-

Federico Maria Cecchinelli,Giuseppe Celentano,Alessandra Puglisi,Nicoletta Gaggero Org. Biomol. Chem. 2020 18 671

-

Michelle J. Fuentes,Richard J. Bognanno,William G. Dougherty,Walter J. Boyko,W. Scott Kassel,Timothy J. Dudley,Jared J. Paul Dalton Trans. 2012 41 12514

-

Rama Heng,Samir Z. Zard Org. Biomol. Chem. 2011 9 3396

-

Dimitri Perusse,Michael J. Smanski Med. Chem. Commun. 2019 10 951

-

John J. Eisch Dalton Trans. 2015 44 6671

-

Caleb D. Martin,Cory M. Weinstein,Curtis E. Moore,Arnold L. Rheingold,Guy Bertrand Chem. Commun. 2013 49 4486

-

Rainer Koch Org. Biomol. Chem. 2011 9 2885

-

Cinzia Clamor,Beatrice N. Cattoz,Peter M. Wright,Rachel K. O'Reilly,Andrew P. Dove Polym. Chem. 2021 12 1983

-

Jeanne M. Jennings,Thomas A. Bryson,James M. Gibson Green Chem. 2000 2 87

-

10. Palladium-catalysed asymmetric allylations by a chiral allyl ester; the palladium catalysis of (S)-proline allyl ester enaminesKunio Hiroi,Kyoko Suya,Shuko Sato J. Chem. Soc. Chem. Commun. 1986 469

94-66-6 (2-(prop-2-en-1-yl)cyclohexan-1-one) 関連製品

- 3508-78-9(3-(prop-2-en-1-yl)pentane-2,4-dione)

- 14287-98-0(N,N,N',N'-Tetrabutylmalonamide)

- 1423031-20-2(1-[5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride)

- 1339885-83-4(4-(1h-pyrazol-1-yl)pyrrolidin-3-ol)

- 944906-08-5(1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)-)

- 2551119-53-8(3-(aminomethyl)-N-methylpyridin-2-amine dihydrochloride)

- 1529508-13-1(2H-Pyran-4-methanol, 4-(aminomethyl)-α-ethyltetrahydro-α-methyl-)

- 1261956-36-8(2-Chloro-5-(3,5-difluorophenyl)phenol)

- 1807211-66-0(Methyl 5-bromo-2-methyl-4-nitrophenylacetate)

- 953001-96-2(2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-bromothiophene-2-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94-66-6)2-(prop-2-en-1-yl)cyclohexan-1-one

清らかである:99%/99%/99%/99%

はかる:10g/50g/25g/5g

価格 ($):190.0/761.0/326.0/292.0